(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Overview
Description
“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is a solid substance that appears white to light yellow to light orange in color . The compound is also known by other synonyms such as “3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid” and "3-(Boc-amino)phenylboronic Acid" .
Molecular Structure Analysis
The molecular structure of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a chlorine atom, and a tert-butoxycarbonyl protected amine . The molecular weight of the compound is 237.06 .
Physical And Chemical Properties Analysis
“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a solid at 20°C . It has a melting point of 168°C (decomposition) . The compound is soluble in methanol .
Scientific Research Applications
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Synthesis of Dipeptides
- Field : Organic Chemistry
- Application : Boc-protected amino acids are used as starting materials in dipeptide synthesis .
- Method : The Boc-protected amino acids are combined with commonly used coupling reagents to form dipeptides .
- Results : The resulting dipeptides can be used in various biochemical applications .
-
Deprotection of Boc Amino Acids
- Field : Organic Chemistry
- Application : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Method : The Boc-protected amino acids or peptides are heated in a phosphonium ionic liquid .
- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ion .
-
Synthesis of Tetracycline Derivatives
- Field : Medicinal Chemistry
- Application : Boronic acids are used in the synthesis of tetracycline derivatives .
- Method : The specific methods are not detailed in the source, but typically involve cross-coupling reactions .
- Results : The resulting tetracycline derivatives can be used in various medicinal applications .
-
Synthesis of Room-Temperature Ionic Liquids
- Field : Organic Chemistry
- Application : Boc-protected amino acids are used as starting materials in the synthesis of room-temperature ionic liquids .
- Method : The Boc-protected amino acids are combined with other reagents to form ionic liquids .
- Results : The resulting ionic liquids can be used in various chemical applications .
-
Synthesis of (3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic Acid
- Field : Organic Chemistry
- Application : This compound is a derivative of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” and may have similar applications .
- Method : The specific methods are not detailed in the source, but typically involve organic synthesis techniques .
- Results : The resulting compound can be used in various chemical applications .
- Synthesis of (3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic Acid
- Field : Organic Chemistry
- Application : This compound is a derivative of “(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” and may have similar applications .
- Method : The specific methods are not detailed in the source, but typically involve organic synthesis techniques .
- Results : The resulting compound can be used in various chemical applications .
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKXXRWQFCXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657406 | |
Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid | |
CAS RN |
871329-57-6 | |
Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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